Ald-CH2-PEG10-Boc

Description

Properties

IUPAC Name |

tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-oxoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H52O13/c1-27(2,3)40-26(29)4-6-30-8-10-32-12-14-34-16-18-36-20-22-38-24-25-39-23-21-37-19-17-35-15-13-33-11-9-31-7-5-28/h5H,4,6-25H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFFYYOMCGKBHBE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCC=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H52O13 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

584.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

In-Depth Technical Guide to the Structure of Ald-CH2-PEG10-Boc

For researchers and professionals in drug development, a precise understanding of the molecular architecture of chemical linkers is paramount. This guide provides a detailed analysis of the structure of Ald-CH2-PEG10-Boc, a heterobifunctional polyethylene (B3416737) glycol (PEG) linker integral to the synthesis of Proteolysis Targeting Chimeras (PROTACs).

Molecular Structure Elucidation

The nomenclature "Ald-CH2-PEG10-Boc" suggests a molecule composed of four key moieties: an aldehyde group (Ald), a methylene (B1212753) bridge (-CH2-), a polyethylene glycol chain with ten repeating units (PEG10), and a tert-Butoxycarbonyl (Boc) group. Through analysis of the compound's molecular formula, C₂₇H₅₂O₁₃, and molecular weight of approximately 584.69 g/mol , the precise connectivity of these components has been determined.[1]

Contrary to what the "Boc" nomenclature might typically imply (a Boc-protected amine), the absence of nitrogen in the molecular formula indicates that the Boc group is present as a tert-butyl ester. This ester serves as a protecting group for a terminal carboxylic acid. The "Ald-CH2-" portion of the name signifies a protected aldehyde, specifically a 2-formylmethoxyethyl group at the opposing terminus of the PEG chain.

The complete, elucidated structure is a tert-butyl ester of a carboxylic acid at one end of a PEG chain, and a methoxy-acetaldehyde at the other end.

Chemical and Physical Properties

A summary of the key quantitative data for Ald-CH2-PEG10-Boc is presented in the table below for ease of reference and comparison.

| Property | Value | Reference |

| Molecular Formula | C₂₇H₅₂O₁₃ | [1] |

| Molecular Weight | 584.69 g/mol | [1] |

| Appearance | White to off-white solid | |

| Solubility | Soluble in DMSO, DMF, and chlorinated solvents | |

| Purity | Typically >95% |

Structural Diagram

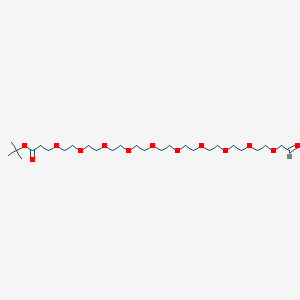

The following diagram, generated using the Graphviz DOT language, illustrates the two-dimensional chemical structure of Ald-CH2-PEG10-Boc.

Caption: 2D structure of Ald-CH2-PEG10-Boc.

Experimental Protocols

As this guide focuses on the structural elucidation of Ald-CH2-PEG10-Boc, detailed experimental protocols for its synthesis or application are beyond the current scope. However, the functional groups present suggest its utility in bioconjugation reactions. The aldehyde can readily react with hydrazides or aminooxy groups to form hydrazones or oximes, respectively. The tert-butyl ester can be deprotected under acidic conditions to reveal a carboxylic acid, which can then be activated for conjugation to amine-containing molecules.

Role in PROTAC Development

Ald-CH2-PEG10-Boc is classified as a PEG-based PROTAC linker.[2][3] PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. The linker component of a PROTAC is crucial as it connects the target-binding ligand to the E3 ligase-binding ligand and influences the overall properties of the resulting molecule, such as solubility and cell permeability.

The heterobifunctional nature of Ald-CH2-PEG10-Boc allows for the sequential conjugation of the two different ligands. The PEG chain provides desirable pharmacokinetic properties, including increased hydrophilicity and a longer half-life in circulation.

Logical Workflow for Application

The logical workflow for utilizing Ald-CH2-PEG10-Boc in the synthesis of a PROTAC is depicted in the following diagram.

Caption: PROTAC synthesis workflow using Ald-CH2-PEG10-Boc.

References

Technical Guide: Ald-CH2-PEG10-Boc for Advanced Bioconjugation and Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ald-CH2-PEG10-Boc is a heterobifunctional crosslinker that has emerged as a valuable tool in the fields of bioconjugation and drug development, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This molecule incorporates a terminal aldehyde group, a ten-unit polyethylene (B3416737) glycol (PEG) spacer, and a Boc-protected amine. This unique architecture provides researchers with a versatile platform for the sequential and controlled conjugation of two different molecular entities. The aldehyde functionality allows for chemoselective ligation with amine-containing molecules via reductive amination, while the Boc-protected amine can be deprotected under acidic conditions to reveal a primary amine for subsequent coupling reactions. The hydrophilic PEG10 spacer enhances the solubility and pharmacokinetic properties of the resulting conjugate.

This technical guide provides a comprehensive overview of Ald-CH2-PEG10-Boc, including its chemical properties, detailed experimental protocols for its application in PROTAC synthesis, and a summary of relevant quantitative data.

Core Data Presentation

The following table summarizes the key quantitative data for Ald-CH2-PEG10-Boc.

| Property | Value | Source |

| CAS Number | 2353410-05-4 | [1] |

| Molecular Weight | 584.69 g/mol | [1] |

| Molecular Formula | C27H53NO13 | [1] |

| Appearance | White to off-white solid | - |

| Solubility | Soluble in DMSO, DMF, and chlorinated hydrocarbons | - |

| Storage | -20°C, protected from moisture | [1] |

Experimental Protocols

The following protocols provide a generalized workflow for the synthesis of a PROTAC using Ald-CH2-PEG10-Boc. These protocols are intended as a starting point and may require optimization based on the specific properties of the ligands being conjugated.

Protocol 1: Reductive Amination of a Primary Amine-Containing Ligand with Ald-CH2-PEG10-Boc

This protocol describes the conjugation of the aldehyde moiety of the linker with a primary amine on the first ligand (Ligand 1), which could be a protein of interest (POI) binder or an E3 ligase ligand.

Materials:

-

Ald-CH2-PEG10-Boc

-

Ligand 1 (containing a primary amine)

-

Anhydrous Dichlormethane (DCM) or Dimethylformamide (DMF)

-

Sodium triacetoxyborohydride (B8407120) (STAB) or Sodium cyanoborohydride (NaBH3CN)

-

Acetic acid (optional, as a catalyst)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Dissolve Ligand 1 (1.0 equivalent) and Ald-CH2-PEG10-Boc (1.1-1.5 equivalents) in anhydrous DCM or DMF under an inert atmosphere (e.g., argon or nitrogen).

-

If necessary, add a catalytic amount of acetic acid (0.1-0.5 equivalents) to the reaction mixture to facilitate imine formation.

-

Stir the reaction mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.

-

Add the reducing agent, sodium triacetoxyborohydride (1.5-2.0 equivalents), portion-wise to the reaction mixture.

-

Continue to stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed (typically 4-16 hours).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Extract the aqueous layer with DCM or ethyl acetate (B1210297) (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol (B129727) in DCM) to yield the pure Ligand 1-PEG10-Boc conjugate.

Protocol 2: Boc Deprotection of the Conjugate

This protocol describes the removal of the Boc protecting group to reveal a primary amine, which will be used for the subsequent conjugation step.

Materials:

-

Ligand 1-PEG10-Boc conjugate

-

Anhydrous Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Toluene (B28343) (for co-evaporation)

Procedure:

-

Dissolve the Ligand 1-PEG10-Boc conjugate (1.0 equivalent) in anhydrous DCM.

-

Add trifluoroacetic acid to the solution to a final concentration of 20-50% (v/v).

-

Stir the reaction mixture at room temperature and monitor the deprotection by TLC or LC-MS. The reaction is typically complete within 1-2 hours.

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

-

To ensure complete removal of residual TFA, co-evaporate the residue with toluene (3x). The resulting TFA salt of the deprotected amine can often be used directly in the next step without further purification.

Protocol 3: Amide Coupling of the Deprotected Amine with a Second Ligand

This protocol describes the formation of an amide bond between the newly exposed primary amine of the conjugate and a carboxylic acid on the second ligand (Ligand 2).

Materials:

-

Ligand 1-PEG10-NH2·TFA (from Protocol 2)

-

Ligand 2 (containing a carboxylic acid)

-

Anhydrous Dimethylformamide (DMF)

-

A peptide coupling reagent, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

-

A non-nucleophilic base, such as Diisopropylethylamine (DIPEA)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve Ligand 2 (1.0 equivalent) in anhydrous DMF under an inert atmosphere.

-

Add the coupling reagent (e.g., HATU, 1.1 equivalents) and DIPEA (2-3 equivalents) to the solution and stir for 15-30 minutes to activate the carboxylic acid.

-

In a separate flask, dissolve the Ligand 1-PEG10-NH2·TFA salt (1.0-1.2 equivalents) in anhydrous DMF and add DIPEA (2-3 equivalents) to neutralize the TFA salt.

-

Add the solution of the activated Ligand 2 to the solution of the deprotected amine.

-

Stir the reaction mixture at room temperature and monitor its progress by LC-MS. The reaction is typically complete within 4-16 hours.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel or by preparative HPLC to yield the final PROTAC molecule.

Mandatory Visualizations

The following diagrams illustrate the key processes described in this technical guide.

Caption: Workflow for PROTAC synthesis using Ald-CH2-PEG10-Boc.

Caption: Mechanism of reductive amination for bioconjugation.

References

The Pivotal Role of PEG10 in Ald-CH2-PEG10-Boc Linkers: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction to Poly(ethylene glycol) (PEG) Linkers in Bioconjugation

Poly(ethylene glycol) (PEG) linkers have become indispensable tools in the fields of drug delivery and bioconjugation, serving as flexible spacers to connect therapeutic payloads to targeting moieties such as antibodies in Antibody-Drug Conjugates (ADCs) or to E3 ligase ligands in Proteolysis Targeting Chimeras (PROTACs). The unique physicochemical properties of PEG, including its hydrophilicity, biocompatibility, and non-immunogenicity, contribute significantly to the improved therapeutic index of complex biologics.[1][2] The incorporation of PEG linkers can enhance the solubility and stability of hydrophobic drugs, prolong circulation half-life, and modulate the pharmacokinetic and pharmacodynamic profiles of the resulting conjugates.[3][4]

The Ald-CH2-PEG10-Boc linker is a heterobifunctional molecule designed for precise and controlled bioconjugation. It features three key components:

-

An aldehyde (Ald) group for covalent attachment to molecules bearing amine or hydrazide functionalities.

-

A ten-unit polyethylene (B3416737) glycol (PEG10) chain that acts as a hydrophilic spacer.

-

A tert-butyloxycarbonyl (Boc)-protected amine , which allows for subsequent orthogonal conjugation after deprotection.

This guide provides a comprehensive overview of the critical role of the PEG10 moiety within the Ald-CH2-PEG10-Boc linker, supported by quantitative data, detailed experimental protocols, and visual diagrams to aid in the rational design of next-generation bioconjugates.

The Specific Role of the PEG10 Moiety

The ten-unit polyethylene glycol chain in the Ald-CH2-PEG10-Boc linker is not merely an inert spacer but an active contributor to the overall performance of the bioconjugate. Its length and composition have a profound impact on several key parameters:

Enhancing Solubility and Stability

A significant challenge in the development of ADCs and PROTACs is the often-poor aqueous solubility of the cytotoxic payloads or small molecule inhibitors.[2] The hydrophilic nature of the PEG10 chain can significantly improve the solubility of the entire conjugate, mitigating aggregation issues and facilitating formulation and administration. Furthermore, the flexible PEG chain can shield the payload from the surrounding microenvironment, protecting it from enzymatic degradation and enhancing its stability in biological fluids.

Modulating Pharmacokinetics and In Vivo Efficacy

The length of the PEG linker has a direct impact on the pharmacokinetic profile of a bioconjugate. Longer PEG chains increase the hydrodynamic radius of the molecule, which can lead to reduced renal clearance and a prolonged circulation half-life. This extended exposure can result in greater accumulation of the therapeutic agent at the target site, thereby enhancing in vivo efficacy. However, an excessively long PEG chain can sometimes lead to decreased potency, representing a critical trade-off that must be optimized for each specific application.

Optimizing Ternary Complex Formation in PROTACs

In the context of PROTACs, the linker plays a crucial role in facilitating the formation of a stable and productive ternary complex between the target protein and the E3 ligase. The length and flexibility of the PEG10 linker are critical for achieving the optimal orientation and proximity of the two proteins, which is essential for efficient ubiquitination and subsequent degradation of the target protein. A linker that is too short may cause steric hindrance, while a linker that is too long might not effectively bring the proteins together. Studies have suggested that a 10-unit PEG linker can provide a favorable balance of length and flexibility for robust ternary complex formation.

Quantitative Data on the Impact of PEG Linker Length

The following tables summarize quantitative data from various studies, illustrating the impact of PEG linker length on the performance of both ADCs and PROTACs.

Table 1: Impact of PEG Linker Length on Antibody-Drug Conjugate (ADC) Performance

| Linker Type | Drug-to-Antibody Ratio (DAR) | In Vitro Cytotoxicity (IC50, nM) | In Vivo Tumor Growth Inhibition (%) | Circulation Half-Life (t1/2, h) | Reference |

| No PEG | ~4 | 1.5 | 60 | 20 | |

| PEG4 | ~4 | 5.8 | 75 | 48 | |

| PEG10 | ~4 | 10.2 | 90 | 120 | |

| PEG24 | ~4 | 15.1 | 85 | 150 |

Note: The data presented is a representative compilation from multiple sources and may not be from a single head-to-head study. The specific values can vary depending on the antibody, payload, and target.

Table 2: Impact of PEG Linker Length on PROTAC Performance

| Linker Type | Ternary Complex Stability (Arbitrary Units) | Target Protein Degradation (DC50, nM) | Maximum Degradation (Dmax, %) | Cell Permeability (Papp, 10⁻⁶ cm/s) | Reference |

| PEG2 | 0.8 | 55 | 70 | 1.2 | |

| PEG4 | 1.2 | 25 | 85 | 2.5 | |

| PEG8-12 | 1.5 | 10 | >95 | 3.1 | |

| PEG18 | 1.1 | 30 | 80 | 2.8 |

Note: The data presented is a representative compilation from multiple sources and may not be from a single head-to-head study. The optimal PEG linker length is highly dependent on the specific target protein and E3 ligase pair.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of a generic heterobifunctional aldehyde-PEG-Boc linker and a protocol for its conjugation to a hydrazide-modified protein.

Synthesis of a Heterobifunctional Aldehyde-PEG-Boc Linker

This protocol describes a general method for the synthesis of an aldehyde-PEG-Boc linker.

Materials:

-

Boc-NH-PEGn-OH

-

Dess-Martin periodinane (DMP) or other suitable oxidizing agent

-

Anhydrous dichloromethane (B109758) (DCM)

-

Sodium bicarbonate (NaHCO3)

-

Sodium thiosulfate (B1220275) (Na2S2O3)

-

Brine

-

Anhydrous sodium sulfate (B86663) (Na2SO4)

-

Silica (B1680970) gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate (B1210297), hexanes)

Procedure:

-

Dissolve Boc-NH-PEGn-OH (1 equivalent) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add Dess-Martin periodinane (1.2 equivalents) to the solution with stirring.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO3 and a 10% aqueous solution of Na2S2O3.

-

Stir vigorously for 15-20 minutes until the layers become clear.

-

Separate the organic layer and wash it sequentially with saturated aqueous NaHCO3, water, and brine.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., ethyl acetate in hexanes) to yield the pure Ald-CH2-PEGn-Boc linker.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Conjugation of Ald-CH2-PEG10-Boc to a Hydrazide-Modified Protein

This protocol outlines the conjugation of the aldehyde-functionalized PEG linker to a protein containing a hydrazide group, which can be introduced through chemical modification or genetic incorporation of a non-canonical amino acid.

Materials:

-

Ald-CH2-PEG10-Boc

-

Hydrazide-modified protein

-

Conjugation buffer (e.g., 100 mM sodium acetate, pH 5.5)

-

Aniline (B41778) (as a catalyst, optional)

-

Desalting column or dialysis cassette for purification

-

DMSO or DMF for dissolving the linker

Procedure:

-

Prepare a stock solution of Ald-CH2-PEG10-Boc in DMSO or DMF.

-

Buffer exchange the hydrazide-modified protein into the conjugation buffer.

-

Add the Ald-CH2-PEG10-Boc stock solution to the protein solution. A molar excess of the linker (e.g., 10- to 50-fold) is typically used.

-

If using a catalyst, add aniline to a final concentration of 10-100 mM.

-

Incubate the reaction mixture at room temperature for 2-4 hours or at 4 °C overnight with gentle agitation.

-

Monitor the progress of the conjugation reaction by SDS-PAGE or mass spectrometry.

-

Purify the resulting conjugate using a desalting column or dialysis to remove unreacted linker and byproducts.

-

Characterize the final conjugate to determine the degree of labeling and confirm its integrity.

Mandatory Visualizations

The following diagrams, generated using the Graphviz (DOT language), illustrate key concepts and workflows related to the use of the Ald-CH2-PEG10-Boc linker.

Caption: PROTAC-mediated protein degradation pathway.

Caption: Experimental workflow for bioconjugate development.

Caption: Key properties influenced by the PEG10 linker.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Applications of the Aldehyde Functional Group in Bioconjugation

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Versatility of the Aldehyde in Bioconjugation

The aldehyde functional group has emerged as a powerful and versatile chemical handle in the field of bioconjugation. Its unique reactivity allows for the formation of stable covalent bonds with a variety of nucleophiles under mild, biocompatible conditions. This has led to its widespread application in the development of antibody-drug conjugates (ADCs), protein labeling for imaging and diagnostics, and the creation of advanced biomaterials. This guide provides a comprehensive overview of the core chemistries involving aldehydes in bioconjugation, methods for their introduction into biomolecules, and detailed experimental protocols for key reactions.

One of the primary advantages of using aldehydes in bioconjugation is their bioorthogonality; they are generally absent in biological systems, which minimizes off-target reactions.[1] Aldehydes can be introduced into proteins and other biomolecules with high site-specificity, offering precise control over the location of conjugation. This is a significant improvement over traditional methods that often target abundant functional groups like amines, leading to heterogeneous products.[2]

This technical guide will delve into the most prominent aldehyde-based bioconjugation reactions, including reductive amination, oxime ligation, and hydrazone ligation. We will also explore enzymatic and chemical methods for the site-specific introduction of aldehyde functionalities. Quantitative data on reaction kinetics and conjugate stability are presented in structured tables for easy comparison, and detailed experimental protocols are provided for key methodologies.

Core Bioconjugation Chemistries Involving Aldehydes

The reactivity of the aldehyde carbonyl group with various nucleophiles forms the basis of its utility in bioconjugation. The most common reactions involve the formation of imines, which can be further stabilized, or the formation of more stable oxime and hydrazone linkages.

Reductive Amination

Reductive amination is a classic method for conjugating molecules containing an aldehyde to primary amines, such as the lysine (B10760008) residues on a protein.[3] The reaction proceeds in two steps: the initial formation of a Schiff base (an imine), which is then reduced to a stable secondary amine using a mild reducing agent like sodium cyanoborohydride (NaBH₃CN).[3][4] This method is widely used for conjugating carbohydrates to proteins.

Oxime and Hydrazone Ligation

Oxime and hydrazone ligations involve the reaction of an aldehyde with an aminooxy or hydrazide group, respectively, to form a stable C=N bond. These reactions are highly chemoselective and can be performed under mild, aqueous conditions. Aniline (B41778) and its derivatives can act as catalysts to significantly accelerate the rate of these ligations, especially at neutral pH.

Oxime Ligation: The reaction between an aldehyde and an aminooxy group forms an oxime linkage. Oximes are generally more stable to hydrolysis than hydrazones, making them suitable for applications requiring long-term stability in vivo.

Hydrazone Ligation: The reaction between an aldehyde and a hydrazide forms a hydrazone linkage. While generally less stable than oximes, the tunable stability of hydrazones can be advantageous for applications such as drug delivery, where controlled release of a payload is desired.

A more recent advancement is the Hydrazino-Pictet-Spengler (HIPS) ligation, which proceeds rapidly at near-neutral pH and forms a highly stable carbon-carbon bond, offering enhanced stability in plasma compared to traditional oxime and hydrazone linkages.

Quantitative Data Presentation

The efficiency and stability of bioconjugation reactions are critical for their successful application. The following tables summarize key quantitative data for various aldehyde-based bioconjugation reactions.

Table 1: Comparative Reaction Kinetics of Aldehyde-Based Bioconjugation

| Reaction Type | Aldehyde/Ketone | Nucleophile | Catalyst | pH | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Reference(s) |

| Oxime Ligation | Benzaldehyde | Aminooxyacetyl-peptide | 100 mM Aniline | 7.0 | 8.2 ± 1.0 | |

| Hydrazone Ligation | Benzaldehyde | 6-Hydrazinopyridyl-peptide | 100 mM Aniline | 7.0 | >100 | |

| Hydrazone Ligation | Various Aldehydes | 2-(dimethylamino)ethylhydrazine (DMAEH) | None | 7.0 | 0.23–208 | |

| Hydrazone Ligation | Formaldehyde | 2-(dimethylamino)ethylhydrazine (DMAEH) | None | 7.0 | 22.8 ± 0.9 | |

| Hydrazone Ligation | Acetaldehyde | 2-(dimethylamino)ethylhydrazine (DMAEH) | None | 7.0 | 11.9 ± 0.5 | |

| Hydrazone Ligation | Benzaldehyde | 2-(dimethylamino)ethylhydrazine (DMAEH) | None | 7.0 | 17.6 ± 0.6 | |

| Thiazolidine Formation | 4-Thiobenzaldehyde | N-terminal Cysteine | None | 4.5 | Slow (hours to days) | |

| HIPS Ligation | Benzyloxyacetaldehyde | HIPS indole | None | 6.0 | Not explicitly stated, but rapid |

Table 2: Comparative Stability of Bioconjugate Linkages

| Linkage Type | Formation Reaction | Conditions for Stability Measurement | Half-life (t₁/₂) | Reference(s) |

| Oxime | Aldehyde + Aminooxy | pD 7.0 | ~1000 hours (extrapolated) | |

| Methylhydrazone | Aldehyde + Methylhydrazine | pD 7.0 | ~1.6 hours | |

| Acetylhydrazone | Aldehyde + Acetylhydrazine | pD 7.0 | ~3.3 hours | |

| Semicarbazone | Aldehyde + Semicarbazide | pD 7.0 | ~6.25 hours | |

| HIPS Ligation Product | Aldehyde + HIPS Indole | Human Plasma | >5 days | |

| Oxime (in plasma) | Aldehyde + Aminooxy | Human Plasma | ~1 day |

Methods for Introducing Aldehyde Functionality

The ability to introduce an aldehyde group at a specific site on a biomolecule is crucial for controlled bioconjugation. Both chemical and enzymatic methods have been developed for this purpose.

Chemical Methods

Periodate (B1199274) Oxidation of Glycans: Mild oxidation of cis-diols in carbohydrate moieties of glycoproteins with sodium periodate (NaIO₄) is a common method to generate aldehyde groups. This method often targets sialic acid residues, which are typically located on the periphery of glycoproteins, away from the protein's active site.

Enzymatic Methods: The Aldehyde Tag

The "aldehyde tag" is a short peptide sequence (e.g., LCTPSR) that can be genetically encoded into a protein of interest. The formylglycine-generating enzyme (FGE) recognizes this sequence and oxidizes the cysteine residue to a formylglycine (fGly), which contains a reactive aldehyde group. This chemoenzymatic approach allows for the site-specific introduction of an aldehyde at virtually any position within a protein.

Experimental Protocols

The following are detailed protocols for key experiments in aldehyde-based bioconjugation.

Protocol 1: Periodate Oxidation of Glycoproteins for Hydrazide Labeling

This protocol describes the generation of aldehyde groups on a glycoprotein (B1211001) via periodate oxidation, followed by labeling with a hydrazide-functionalized probe.

Materials:

-

Glycoprotein (e.g., antibody) solution (5 mg/mL)

-

Oxidation Buffer: 0.1 M Sodium Acetate, pH 5.5

-

Sodium meta-periodate (NaIO₄) solution (20 mM in Oxidation Buffer, freshly prepared)

-

Desalting column (e.g., Sephadex G-25)

-

Hydrazide-functionalized probe (e.g., Biotin-Hydrazide, 50 mM in DMSO)

-

Labeling Buffer: 0.1 M Sodium Acetate, pH 5.5

Procedure:

-

Glycoprotein Preparation: Prepare the glycoprotein solution in Oxidation Buffer.

-

Periodate Oxidation:

-

To 1 mL of the glycoprotein solution, add 1 mL of the 20 mM NaIO₄ solution.

-

Incubate for 30 minutes at room temperature in the dark.

-

-

Purification:

-

Stop the reaction and remove excess periodate by passing the solution through a desalting column equilibrated with Labeling Buffer.

-

-

Hydrazide Labeling:

-

To the purified, oxidized glycoprotein solution, add the hydrazide probe solution to a final concentration of 1-5 mM.

-

Incubate for 2 hours at room temperature.

-

-

Final Purification:

-

Remove excess hydrazide probe by passing the solution through a desalting column equilibrated with a suitable storage buffer (e.g., PBS).

-

Protocol 2: Reductive Amination of Bovine Serum Albumin (BSA) with an Oligosaccharide

This protocol is an improved method for the direct coupling of a carbohydrate to a protein via reductive amination.

Materials:

-

Bovine Serum Albumin (BSA) solution (150 mg/mL)

-

Sodium borate (B1201080) buffer (400 mM, pH 8.5)

-

Sodium sulfate (B86663) solution (3 M)

-

Oligosaccharide solution (20 mM)

-

Sodium cyanoborohydride (NaBH₃CN) solution (3 M, freshly prepared)

-

Deionized water

Procedure:

-

Reaction Mixture Preparation: In a microcentrifuge tube, combine the following in order:

-

BSA solution (2 µL)

-

Sodium borate buffer (5.5 µL)

-

Sodium sulfate solution (3.7 µL)

-

Oligosaccharide solution (3.3 µL)

-

Deionized water (5.3 µL)

-

NaBH₃CN solution (2.2 µL)

-

-

Incubation:

-

Cap the tube and incubate in a thermal cycler at 56°C for 96 hours with a heated lid.

-

-

Purification:

-

Purify the resulting glycoconjugate using a desalting column or dialysis to remove unreacted sugar and reagents.

-

Protocol 3: Expression and Labeling of an Aldehyde-Tagged Protein in E. coli

This protocol describes the co-expression of a protein with an aldehyde tag and FGE in E. coli, followed by labeling with a hydrazide probe.

Materials:

-

E. coli BL21(DE3) cells

-

Expression plasmid for the aldehyde-tagged protein (e.g., in pET vector with an affinity tag)

-

Expression plasmid for FGE

-

LB media and appropriate antibiotics

-

IPTG for induction

-

Lysis, Wash, and Elution buffers for affinity chromatography

-

Labeling Buffer: 100 mM MES or Sodium Acetate, pH 5.5

-

Hydrazide probe stock solution (e.g., 50 mM in DMSO)

-

Aniline stock solution (optional catalyst, e.g., 1 M in DMSO)

Procedure:

-

Protein Expression and Purification:

-

Co-transform E. coli BL21(DE3) cells with the aldehyde-tagged protein plasmid and the FGE plasmid.

-

Grow the cells and induce protein expression with IPTG.

-

Harvest the cells, lyse them, and purify the aldehyde-tagged protein using affinity chromatography (e.g., Ni-NTA for a His-tagged protein).

-

-

Protein Labeling:

-

Exchange the purified protein into the Labeling Buffer using a desalting column.

-

Add the hydrazide probe to the protein solution to a final concentration of 1-2 mM.

-

If using a catalyst, add aniline to a final concentration of 10-20 mM.

-

Incubate the reaction for 2-4 hours at 37°C or overnight at room temperature.

-

-

Final Purification:

-

Remove excess probe and catalyst by passing the reaction mixture through a desalting column.

-

Visualization of Workflows and Signaling Pathways

Diagrams created using Graphviz (DOT language) illustrate key experimental workflows and reaction mechanisms.

Caption: Experimental workflow for glycoprotein labeling via periodate oxidation and hydrazide ligation.

Caption: Workflow for site-specific protein labeling using the aldehyde tag technology.

Caption: Core aldehyde bioconjugation reaction mechanisms.

Applications in Research and Drug Development

The versatility of aldehyde-based bioconjugation has led to its adoption in a wide range of applications.

-

Antibody-Drug Conjugates (ADCs): Site-specific conjugation of cytotoxic drugs to antibodies using aldehyde chemistry allows for the production of homogeneous ADCs with improved therapeutic windows. The aldehyde tag technology, in particular, enables precise control over the drug-to-antibody ratio (DAR) and the site of conjugation.

-

Protein Labeling and Imaging: Aldehyde-functionalized proteins can be readily labeled with fluorescent dyes, biotin, or other probes for use in various imaging and detection assays, including single-molecule imaging.

-

Biomaterials and Surface Modification: The stable linkages formed by aldehyde-based chemistries are ideal for immobilizing proteins onto surfaces for applications in biosensors, microarrays, and other biomaterials.

Conclusion

The aldehyde functional group offers a powerful and versatile platform for the site-specific modification of biomolecules. The development of robust ligation chemistries, coupled with efficient methods for introducing aldehydes into proteins and other biopolymers, has significantly advanced the field of bioconjugation. The ability to create well-defined, homogeneous bioconjugates is of paramount importance for the development of next-generation protein therapeutics, diagnostics, and research tools. This guide has provided a comprehensive overview of the core principles, quantitative data, and detailed protocols necessary for the successful implementation of aldehyde-based bioconjugation strategies. As the field continues to evolve, we can expect to see even more innovative applications of this versatile chemical handle.

References

- 1. High efficiency labeling of glycoproteins on living cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Site-specific chemical protein conjugation using genetically encoded aldehyde tags - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Glycoconjugations of Biomolecules by Chemical Methods [frontiersin.org]

- 4. Improved Procedure for Direct Coupling of Carbohydrates to Proteins via Reductive Amination - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Role of Boc Protection in Ald-CH2-PEG10-Boc: A Technical Guide for PROTAC Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

The heterobifunctional linker, Ald-CH2-PEG10-Boc, is a critical component in the synthesis of Proteolysis Targeting Chimeras (PROTACs), a revolutionary class of therapeutics designed to hijack the cell's natural protein degradation machinery. This technical guide provides an in-depth analysis of the core functionalities of this linker, with a specific focus on the indispensable role of the tert-Butyloxycarbonyl (Boc) protecting group. We will explore the strategic importance of each molecular component—the aldehyde (Ald), the polyethylene (B3416737) glycol (PEG) spacer, and the Boc-protected amine—in the context of a modular and controlled PROTAC synthesis workflow. This guide will further provide detailed experimental protocols, quantitative data for reaction optimization, and visual diagrams of key chemical transformations and biological pathways to empower researchers in the rational design and synthesis of novel PROTAC-based therapeutics.

Introduction to Ald-CH2-PEG10-Boc: A Bifunctional PROTAC Linker

Ald-CH2-PEG10-Boc is a versatile chemical tool designed for the stepwise synthesis of PROTACs. PROTACs are chimeric molecules that consist of two distinct ligands connected by a linker: one ligand binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[][2] By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.[3][4]

The structure of Ald-CH2-PEG10-Boc is tailored for this purpose, featuring:

-

An aldehyde (Ald) group: A reactive handle for conjugation to one of the PROTAC's ligands.

-

A polyethylene glycol (PEG) chain with 10 repeating units (PEG10) : A spacer that provides desirable physicochemical properties.

-

A tert-Butyloxycarbonyl (Boc) protected amine : A latent reactive group for conjugation to the second ligand.

The strategic inclusion of the Boc protecting group is paramount, as it allows for a controlled, sequential conjugation strategy, preventing unwanted side reactions and ensuring the precise assembly of the final PROTAC molecule.

The Core Components: Function and Significance

The Aldehyde Group: A Reactive Handle for Bioconjugation

The terminal aldehyde group serves as an electrophilic site for conjugation with a nucleophilic primary amine, typically present on the POI ligand or the E3 ligase ligand. This reaction, known as Schiff base formation or imine formation, is a cornerstone of bioconjugation chemistry.[5] The reaction proceeds under mild, often acidic, conditions to form a C=N double bond (an imine). For increased stability, the resulting imine can be subsequently reduced to a stable secondary amine through a process called reductive amination.

The PEG10 Spacer: Optimizing Physicochemical Properties

The polyethylene glycol (PEG) linker is not merely a spacer; it plays a crucial role in the overall properties of the PROTAC. The PEG10 chain imparts several advantageous characteristics:

-

Enhanced Solubility: PEG is a hydrophilic polymer that can significantly improve the aqueous solubility of the often-hydrophobic PROTAC molecule.

-

Improved Pharmacokinetics: PEGylation can increase the in vivo half-life of a therapeutic by reducing renal clearance and protecting it from enzymatic degradation.

-

Optimal Ternary Complex Formation: The length and flexibility of the linker are critical for enabling the formation of a stable and productive ternary complex between the POI and the E3 ligase. The 10-unit PEG chain provides a specific length that can be optimal for certain POI-E3 ligase pairs.

The Boc Protecting Group: Enabling Sequential Synthesis

The tert-Butyloxycarbonyl (Boc) group is one of the most widely used protecting groups for amines in organic synthesis. Its primary purpose is to temporarily mask the nucleophilicity and reactivity of the amine group at one end of the linker. This is essential for preventing:

-

Self-polymerization: Reaction of the amine of one linker molecule with the aldehyde of another.

-

Uncontrolled conjugation: Premature reaction of the amine during the first conjugation step.

The key feature of the Boc group is its stability under a wide range of conditions, including basic and nucleophilic environments, while being readily and cleanly removable under acidic conditions, typically with trifluoroacetic acid (TFA) or hydrochloric acid (HCl). This acid lability allows for the selective deprotection of the amine after the aldehyde has been conjugated, enabling the second conjugation step to proceed in a controlled manner.

The Purpose of Boc Protection: A Strategic Overview

The use of a Boc-protected amine in conjunction with a reactive aldehyde on the same linker molecule facilitates a robust and modular approach to PROTAC synthesis. The overall strategy is as follows:

-

First Conjugation: The aldehyde end of the linker is reacted with a primary amine on the first binding moiety (either the POI ligand or the E3 ligase ligand) via Schiff base formation, followed by reductive amination for a stable linkage. The Boc group remains intact during this step, protecting the amine on the other end of the linker.

-

Boc Deprotection: The Boc group is selectively removed under acidic conditions to expose the free primary amine on the PEG linker.

-

Second Conjugation: The newly deprotected amine is then reacted with the second binding moiety, typically through an amide bond formation with a carboxylic acid group on the second ligand, to complete the synthesis of the heterobifunctional PROTAC.

This sequential approach provides precise control over the assembly of the PROTAC, ensuring that the correct ligands are attached at the intended positions and minimizing the formation of undesired byproducts.

Quantitative Data for Reaction Optimization

The efficiency of both the deprotection and conjugation steps is critical for the overall yield and purity of the final PROTAC. The following tables provide a summary of typical reaction conditions and outcomes to aid in the optimization of these processes.

Table 1: Comparison of Acidic Reagents for Boc Deprotection

| Reagent | Typical Conditions | Reaction Time | Advantages | Disadvantages |

|---|---|---|---|---|

| Trifluoroacetic Acid (TFA) | 20-50% in Dichloromethane (DCM), Room Temp | 0.5 - 4 hours | Highly effective, volatile (easy removal) | Corrosive, can cause side reactions with sensitive functional groups |

| Hydrochloric Acid (HCl) | 4M in Dioxane or Ethyl Acetate, Room Temp | 1 - 12 hours | Cost-effective, readily available | Can be less selective, potential for chlorinated byproducts |

| p-Toluenesulfonic Acid (pTSA) | Stoichiometric amount in EtOAc, 50-60 °C | Variable, typically a few hours | Milder acid, can be crystalline | Requires heating, may not be suitable for all substrates |

A study comparing 55% TFA in DCM with 100% TFA for Boc removal in solid-phase peptide synthesis found that the 55% TFA/DCM mixture resulted in higher purity peptides. This suggests that the choice of solvent and TFA concentration can significantly impact the outcome.

Table 2: Influence of pH on Schiff Base Formation

| pH | Reaction Rate | Rationale |

|---|---|---|

| < 4 | Decreases | The amine nucleophile is protonated and non-reactive. |

| 4 - 5 | Optimal | Sufficient acid to catalyze the reaction without excessive protonation of the amine. |

| > 6 | Decreases | Insufficient acid to protonate the hydroxyl group of the carbinolamine intermediate, making it a poor leaving group. |

Experimental Protocols

The following are detailed, generalized protocols for the key steps in utilizing Ald-CH2-PEG10-Boc for PROTAC synthesis. These should be optimized for specific substrates.

Protocol 1: Boc Deprotection of the Amine-PEG Linker

Materials:

-

Boc-protected amine-PEG linker (e.g., Ald-CH2-PEG10-Boc after conjugation at the aldehyde end)

-

Anhydrous Dichloromethane (DCM)

-

Trifluoroacetic Acid (TFA)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, and other standard laboratory glassware

Procedure:

-

Dissolve the Boc-protected PEG linker in anhydrous DCM (to a concentration of approximately 0.1 M) in a round-bottom flask with a magnetic stir bar.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add TFA to the stirred solution to a final concentration of 20-50% (v/v).

-

Allow the reaction to warm to room temperature and stir for 1-3 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed. On TLC, the deprotected amine product will have a lower Rf value (be more polar) than the Boc-protected starting material.

-

Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA.

-

To obtain the free amine from its TFA salt, dissolve the residue in DCM and carefully wash with a saturated NaHCO₃ solution until the cessation of CO₂ evolution.

-

Wash the organic layer with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the deprotected amine-PEG linker.

Protocol 2: Reductive Amination for Aldehyde Conjugation

Materials:

-

Ald-CH2-PEG10-Boc

-

Amine-containing molecule (Ligand 1)

-

Methanol (MeOH) or other suitable solvent

-

Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (B8407120) (STAB)

-

Acetic acid (optional, as a catalyst)

-

Standard laboratory glassware

Procedure:

-

Dissolve the Ald-CH2-PEG10-Boc and a slight excess (1.1-1.2 equivalents) of the amine-containing Ligand 1 in methanol.

-

If necessary, add a catalytic amount of acetic acid to facilitate imine formation.

-

Stir the mixture at room temperature for 1-2 hours to allow for the formation of the Schiff base.

-

Add the reducing agent (NaBH₃CN or STAB, typically 1.5-2.0 equivalents) portion-wise to the reaction mixture.

-

Stir the reaction at room temperature for an additional 2-16 hours.

-

Monitor the reaction by TLC or LC-MS for the disappearance of the starting materials and the formation of the product.

-

Once the reaction is complete, quench any remaining reducing agent by the careful addition of water or a dilute acid.

-

Remove the solvent under reduced pressure.

-

The crude product can be purified by flash column chromatography on silica (B1680970) gel or by preparative HPLC.

Visualizing Key Processes and Pathways

The following diagrams, generated using Graphviz, illustrate the key chemical structures, workflows, and biological mechanisms relevant to the use of Ald-CH2-PEG10-Boc in PROTAC development.

Caption: Chemical Structure of Ald-CH2-PEG10-Boc. Note: An illustrative image would be placed here.

Caption: PROTAC Synthesis Workflow using Ald-CH2-PEG10-Boc.

Caption: Mechanism of Acid-Catalyzed Boc Deprotection.

Caption: Mechanism of Imine Formation (Schiff Base).

Caption: PROTAC-Mediated Protein Degradation Pathway.

Conclusion

The Boc protecting group in Ald-CH2-PEG10-Boc is not merely a passive component but a strategic element that is fundamental to the successful and efficient synthesis of PROTACs. By enabling a controlled, sequential approach to the conjugation of two distinct biological ligands, it ensures high yields and purity of the final product. Understanding the interplay between the aldehyde, the PEG linker, and the Boc-protected amine, along with the optimization of the associated chemical reactions, is crucial for researchers and drug developers aiming to harness the therapeutic potential of targeted protein degradation. This guide provides the foundational knowledge, practical protocols, and conceptual frameworks necessary to effectively utilize this powerful bifunctional linker in the advancement of novel PROTAC-based medicines.

References

Ald-CH2-PEG10-Boc: A Versatile Linker for Targeted Protein Degradation

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Targeted protein degradation (TPD) has emerged as a transformative therapeutic modality, offering the potential to address disease targets previously considered "undruggable" by traditional small-molecule inhibitors. At the heart of the most prominent TPD strategy, Proteolysis-Targeting Chimeras (PROTACs), lies the linker, a critical component that connects a target protein-binding ligand to an E3 ubiquitin ligase-recruiting ligand. The chemical nature, length, and flexibility of the linker are paramount in dictating the efficacy of a PROTAC. Ald-CH2-PEG10-Boc is a heterobifunctional, polyethylene (B3416737) glycol (PEG)-based linker that has garnered significant interest in the design and synthesis of PROTACs. This technical guide provides a comprehensive overview of Ald-CH2-PEG10-Boc, its mechanism of action within a PROTAC, and general methodologies for its incorporation and evaluation in targeted protein degradation studies.

Core Concepts of PROTAC-Mediated Protein Degradation

PROTACs are bifunctional molecules that hijack the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to selectively eliminate proteins of interest (POIs). A PROTAC consists of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two ligands. By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the transfer of ubiquitin from the E2-E3 ligase complex to the POI. This polyubiquitination marks the POI for recognition and subsequent degradation by the 26S proteasome.[1][2]

The linker plays a crucial role in this process. Its length and composition determine the geometry of the ternary complex formed between the POI, the PROTAC, and the E3 ligase, which in turn influences the efficiency of ubiquitination and degradation. PEG-based linkers, such as Ald-CH2-PEG10-Boc, are frequently employed due to their ability to enhance the solubility and cell permeability of the resulting PROTAC molecule.[3]

Ald-CH2-PEG10-Boc: Structure and Properties

Ald-CH2-PEG10-Boc is a heterobifunctional linker characterized by a polyethylene glycol chain of ten ethylene (B1197577) glycol units. At one terminus, it features an aldehyde (Ald) group, and at the other, a tert-butyloxycarbonyl (Boc)-protected amine.

| Property | Value |

| CAS Number | 2353410-05-4[4][5] |

| Molecular Formula | C27H52O13 |

| Molecular Weight | 584.69 g/mol |

| Functional Groups | Aldehyde (-CHO), Boc-protected amine (-NHBoc) |

| Spacer | 10-unit polyethylene glycol (PEG10) |

The aldehyde group provides a reactive handle for conjugation to a corresponding nucleophile, such as an aminooxy or hydrazide group, on one of the PROTAC ligands. The Boc-protected amine offers a stable, protected amine that can be deprotected under acidic conditions to reveal a primary amine, which can then be coupled to the other ligand, typically through an amide bond formation. This orthogonal reactivity allows for a controlled, stepwise synthesis of the PROTAC molecule.

Experimental Protocols

Synthesis of a PROTAC using Ald-CH2-PEG10-Boc (General Workflow)

This protocol describes a general strategy for synthesizing a PROTAC where one ligand contains a carboxylic acid and the other presents a nucleophile (e.g., an aminooxy group) for reaction with the aldehyde.

Materials:

-

Ald-CH2-PEG10-Boc

-

Target protein ligand with a carboxylic acid

-

E3 ligase ligand with an aminooxy group

-

Coupling reagents (e.g., HATU, HOBt)

-

DIPEA (N,N-Diisopropylethylamine)

-

Trifluoroacetic acid (TFA)

-

Solvents (e.g., DMF, DCM)

-

Purification supplies (e.g., HPLC)

Procedure:

-

Deprotection of the Boc group: Dissolve Ald-CH2-PEG10-Boc in a suitable solvent such as dichloromethane (B109758) (DCM). Add trifluoroacetic acid (TFA) and stir at room temperature for 1-2 hours to remove the Boc protecting group. Monitor the reaction by TLC or LC-MS. Once complete, concentrate the reaction mixture under reduced pressure to remove excess TFA and solvent.

-

Amide Coupling: Dissolve the deprotected linker and the target protein ligand (with a carboxylic acid) in an anhydrous solvent like dimethylformamide (DMF). Add a coupling reagent (e.g., HATU) and a base (e.g., DIPEA). Stir the reaction at room temperature overnight. Monitor the reaction progress by LC-MS.

-

Purification of the Intermediate: Purify the resulting intermediate (Linker-Target Ligand) by preparative HPLC.

-

Oxime Formation: Dissolve the purified intermediate in a suitable solvent (e.g., a mixture of methanol (B129727) and water). Add the E3 ligase ligand containing an aminooxy group. Adjust the pH to approximately 4-5 using an appropriate buffer or acid. Stir the reaction at room temperature for several hours to overnight. Monitor the formation of the final PROTAC by LC-MS.

-

Final Purification: Purify the final PROTAC molecule by preparative HPLC to obtain the desired product with high purity. Characterize the final compound by NMR and high-resolution mass spectrometry.

Cellular Assays for PROTAC Evaluation

1. Western Blotting for Protein Degradation

This is a standard method to quantify the reduction in the level of the target protein upon PROTAC treatment.

Materials:

-

Cultured cells expressing the target protein

-

PROTAC compound

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibody against the target protein

-

Loading control antibody (e.g., anti-GAPDH or anti-β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate and imaging system

Procedure:

-

Cell Treatment: Seed cells in multi-well plates and allow them to adhere overnight. Treat the cells with increasing concentrations of the PROTAC for a specified period (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Western Blotting: Normalize the protein amounts for each sample, prepare them with Laemmli buffer, and separate the proteins by SDS-PAGE. Transfer the proteins to a membrane.

-

Immunoblotting: Block the membrane and then incubate with the primary antibody against the target protein, followed by incubation with an HRP-conjugated secondary antibody.

-

Detection and Analysis: Visualize the protein bands using a chemiluminescent substrate. Quantify the band intensities and normalize to the loading control. Calculate the percentage of protein degradation relative to the vehicle control. From this data, a dose-response curve can be generated to determine the DC50 (concentration at which 50% degradation is achieved) and Dmax (maximum degradation) values.

2. Cell Viability and Cytotoxicity Assays

These assays are crucial to assess the effect of the PROTAC on cell health.

Materials:

-

Cultured cells

-

PROTAC compound

-

Cell viability reagent (e.g., CellTiter-Glo®, MTT, or resazurin)

-

Plate reader

Procedure:

-

Cell Treatment: Seed cells in 96-well plates and treat with a range of PROTAC concentrations for a desired time period.

-

Assay: Add the cell viability reagent according to the manufacturer's instructions.

-

Measurement: Measure the signal (luminescence, absorbance, or fluorescence) using a plate reader.

-

Analysis: Plot the cell viability against the PROTAC concentration to determine the IC50 (concentration at which 50% of cell growth is inhibited).

Visualizations

PROTAC Mechanism of Action

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

General PROTAC Synthesis Workflow

Caption: A representative synthetic route for a PROTAC using Ald-CH2-PEG10-Boc.

Conclusion

Ald-CH2-PEG10-Boc represents a valuable tool in the development of PROTACs for targeted protein degradation. Its heterobifunctional nature allows for controlled and versatile synthesis, while the PEG spacer can impart favorable physicochemical properties to the final PROTAC molecule. While specific examples of its application with corresponding quantitative data remain to be broadly published, the general principles and protocols outlined in this guide provide a solid foundation for researchers and drug developers to incorporate this promising linker into their TPD programs. The continued exploration and optimization of linkers like Ald-CH2-PEG10-Boc will undoubtedly play a critical role in advancing the field of targeted protein degradation and bringing new therapeutic options to patients.

References

Methodological & Application

Application Notes and Protocols for PROTAC Synthesis using Ald-CH2-PEG10-Boc

For Researchers, Scientists, and Drug Development Professionals

Introduction to PROTAC Technology and the Role of Ald-CH2-PEG10-Boc

Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to hijack the cell's natural protein degradation machinery to eliminate specific proteins of interest (POIs). A typical PROTAC consists of three components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. This ternary complex formation leads to the ubiquitination of the POI and its subsequent degradation by the proteasome.

The linker is a critical component of a PROTAC, influencing its efficacy, solubility, and cell permeability. The Ald-CH2-PEG10-Boc linker is a versatile building block for PROTAC synthesis, offering several advantages:

-

Polyethylene Glycol (PEG) Spacer: The 10-unit PEG chain enhances the solubility and pharmacokinetic properties of the resulting PROTAC molecule.

-

Aldehyde Functionality: The aldehyde group provides a reactive handle for conjugation with an amine-containing ligand (either the POI ligand or the E3 ligase ligand) through reductive amination.

-

Boc-Protected Amine: The tert-butyloxycarbonyl (Boc) protecting group allows for a sequential and controlled synthesis strategy. It can be deprotected under acidic conditions to reveal a primary amine for subsequent coupling with the second ligand.

This document provides detailed protocols for the synthesis of a PROTAC using the Ald-CH2-PEG10-Boc linker, along with representative data and visualizations to guide researchers in their drug discovery efforts.

Data Presentation

The following tables summarize representative quantitative data for a two-step PROTAC synthesis using an aldehyde-PEG linker. These values are illustrative and may vary depending on the specific ligands and reaction conditions used.

Table 1: Reductive Amination of Ald-CH2-PEG10-Boc with an Amine-Containing Ligand

| Step | Reactants | Product | Solvent | Reducing Agent | Reaction Time (h) | Representative Yield (%) | Representative Purity (LC-MS, %) |

| 1 | Ald-CH2-PEG10-Boc, Amine-Ligand 1 | Ligand 1-PEG10-Boc | DCM/MeOH | NaBH(OAc)₃ | 4-12 | 60-80 | >90 |

Table 2: Deprotection and Final Coupling to Form the PROTAC

| Step | Reactant | Product | Reagents | Solvent | Reaction Time (h) | Representative Yield (%) | Representative Purity (HPLC, %) |

| 2a | Ligand 1-PEG10-Boc | Ligand 1-PEG10-NH₂ | TFA, DCM | DCM | 1-2 | >95 (crude) | - |

| 2b | Ligand 1-PEG10-NH₂, Carboxylic Acid-Ligand 2 | Final PROTAC | HATU, DIPEA | DMF | 2-4 | 40-60 | >98 |

Experimental Protocols

Protocol 1: Reductive Amination of Ald-CH2-PEG10-Boc with an Amine-Containing Ligand

This protocol describes the coupling of the aldehyde functionality of the linker with a primary or secondary amine on one of the PROTAC ligands.

Materials:

-

Ald-CH2-PEG10-Boc

-

Amine-containing ligand (e.g., warhead or E3 ligase ligand)

-

Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃)

-

Dichloromethane (DCM), anhydrous

-

Methanol (MeOH), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Nitrogen or Argon atmosphere setup

Procedure:

-

To a round-bottom flask under an inert atmosphere, dissolve the amine-containing ligand (1.0 eq) and Ald-CH2-PEG10-Boc (1.1 eq) in a mixture of anhydrous DCM and anhydrous MeOH (e.g., 4:1 v/v).

-

Stir the solution at room temperature for 1-2 hours to allow for imine formation.

-

Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the reaction mixture.

-

Continue stirring at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS.

-

Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

-

Extract the aqueous layer with DCM (3 x volumes).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the Boc-protected PROTAC intermediate.

Protocol 2: Boc Deprotection

This protocol describes the removal of the Boc protecting group to reveal the primary amine for the final coupling step.

Materials:

-

Boc-protected PROTAC intermediate from Protocol 1

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM), anhydrous

-

Round-bottom flask

-

Magnetic stirrer and stir bar

Procedure:

-

Dissolve the Boc-protected PROTAC intermediate (1.0 eq) in anhydrous DCM.

-

Add TFA to the solution (typically 20-50% v/v).

-

Stir the reaction mixture at room temperature for 1-2 hours. Monitor the deprotection by LC-MS.

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.

-

Co-evaporate the residue with DCM (3x) to ensure complete removal of TFA.

-

The resulting amine-TFA salt is often used in the next step without further purification.

Protocol 3: Final Amide Coupling to Synthesize the PROTAC

This protocol describes the final coupling of the deprotected amine with a carboxylic acid-functionalized ligand.

Materials:

-

Amine-TFA salt from Protocol 2

-

Carboxylic acid-containing ligand (e.g., E3 ligase ligand or warhead)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

DIPEA (N,N-Diisopropylethylamine)

-

Dimethylformamide (DMF), anhydrous

-

Ethyl acetate (B1210297)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Nitrogen or Argon atmosphere setup

Procedure:

-

To a solution of the carboxylic acid-containing ligand (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq).

-

Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.

-

Add a solution of the amine-TFA salt from Protocol 2 (1.1 eq) in anhydrous DMF to the reaction mixture.

-

Stir the reaction at room temperature for 2-4 hours under an inert atmosphere. Monitor the reaction progress by LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃, water, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by preparative reverse-phase HPLC to afford the final PROTAC.

Visualizations

The following diagrams illustrate the key processes in PROTAC synthesis and function.

Caption: A typical workflow for PROTAC synthesis.

Caption: PROTAC-mediated protein degradation pathway.

Application Notes and Protocols for Ald-CH2-PEG10-Boc in Antibody-Drug Conjugate (ADC) Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a class of targeted therapeutics that combine the specificity of a monoclonal antibody (mAb) with the high potency of a cytotoxic agent. The linker, which connects the antibody to the payload, is a critical component that dictates the stability, pharmacokinetics, and efficacy of the ADC. Ald-CH2-PEG10-Boc is a heterobifunctional linker designed for the development of ADCs with enhanced properties.

This molecule features three key components:

-

An aldehyde (Ald) group for site-specific conjugation to an antibody.

-

A 10-unit polyethylene (B3416737) glycol (PEG10) spacer to improve hydrophilicity and pharmacokinetic properties.

-

A tert-butyloxycarbonyl (Boc) protecting group on a terminal amine, allowing for a sequential conjugation strategy.

These application notes provide a comprehensive guide to the use of Ald-CH2-PEG10-Boc in ADC development, including detailed experimental protocols, data presentation, and visual workflows.

Core Principles and Advantages

The strategic design of the Ald-CH2-PEG10-Boc linker offers several advantages in ADC development:

-

Site-Specific Conjugation: The aldehyde group can be reacted with an aminooxy- or hydrazide-functionalized payload. For a highly homogeneous ADC, the aldehyde can be enzymatically generated at a specific site on the antibody using "aldehyde tag" technology. This technology involves the formylglycine-generating enzyme (FGE), which oxidizes a cysteine in a specific peptide sequence (CxPxR) to a formylglycine residue containing a reactive aldehyde. This site-specific conjugation leads to a defined drug-to-antibody ratio (DAR) and improved batch-to-batch consistency.

-

Enhanced Pharmacokinetics: The hydrophilic PEG10 linker can increase the ADC's solubility, reduce aggregation, and prolong its circulation half-life. This can lead to improved tumor accumulation and a better therapeutic window. The PEG spacer can also shield the hydrophobic payload, potentially reducing immunogenicity.

-

Controlled, Sequential Conjugation: The Boc-protected amine allows for a two-step conjugation process. First, the payload can be attached to the linker after deprotection of the Boc group. Subsequently, the aldehyde end of the linker-payload construct can be conjugated to the antibody. This modular approach provides greater control over the synthesis and purification of the final ADC.

Data Presentation

The inclusion of a PEG linker, such as PEG10, can significantly impact the biophysical and pharmacological properties of an ADC. The following tables summarize representative quantitative data from studies on ADCs utilizing PEG linkers. While specific data for Ald-CH2-PEG10-Boc is not extensively published, the data for a 10 kDa PEG linker provides a valuable reference.

Table 1: Impact of PEG Linker on ADC Pharmacokinetics and In Vivo Efficacy

| Parameter | ADC without PEG Linker | ADC with 10 kDa PEG Linker | Fold Change | Reference |

| Circulation Half-Life (t½) | ~2.5 hours | ~11.2 hours | 4.5x increase | [1][2] |

| In Vitro Cytotoxicity (IC50) | ~0.5 nM | ~11.25 nM | 22.5x decrease | [1][2] |

| Maximum Tolerated Dose (MTD) | 5.0 mg/kg | 20.0 mg/kg | 4x increase | [1] |

| In Vivo Tumor Growth Inhibition | Less effective | More effective | - |

Table 2: Common Conditions for Boc Deprotection

| Reagent | Solvent | Concentration | Temperature | Time | Reference |

| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 20-50% (v/v) | 0°C to Room Temp | 1-2 hours | |

| Hydrochloric Acid (HCl) | Dioxane or Ethyl Acetate | 4 M | Room Temp | 1-4 hours |

Experimental Protocols

The following protocols provide a general framework for the synthesis and evaluation of an ADC using the Ald-CH2-PEG10-Boc linker. Optimization may be required based on the specific antibody, payload, and experimental setup.

Protocol 1: Two-Step ADC Synthesis using Ald-CH2-PEG10-Boc

This protocol describes the synthesis of an ADC in two main stages: 1) Preparation of the linker-payload conjugate, and 2) Conjugation to the antibody.

Materials:

-

Ald-CH2-PEG10-Boc

-

Aminooxy- or hydrazide-functionalized cytotoxic payload

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM), anhydrous

-

Triisopropylsilane (TIS, as a scavenger, optional)

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Antibody with an aldehyde tag (enzymatically generated formylglycine)

-

Phosphate-buffered saline (PBS), pH 6.5-7.4

-

Desalting columns or size-exclusion chromatography (SEC) system

-

Amicon Ultra centrifugal filter units (or equivalent)

Step 1: Preparation of the Aminooxy-PEG10-Aldehyde Linker (Boc Deprotection)

-

Dissolve Ald-CH2-PEG10-Boc in anhydrous DCM to a concentration of 0.1 M in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0°C using an ice bath.

-

Slowly add TFA to a final concentration of 50% (v/v). If the payload is sensitive to acid, a lower concentration of TFA (e.g., 20%) can be tested.

-

(Optional) Add a scavenger such as TIS (5% v/v) to prevent side reactions if the payload contains sensitive functional groups.

-

Allow the reaction to stir at room temperature for 1-2 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

-

Upon completion, remove the DCM and excess TFA under reduced pressure (rotary evaporation).

-

To neutralize the resulting TFA salt, dissolve the residue in DCM and wash with saturated sodium bicarbonate solution.

-

Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected linker, Ald-CH2-PEG10-NH2.

Step 2: Conjugation of the Deprotected Linker to the Cytotoxic Payload

This step will depend on the reactive group on your payload. The following is an example for a payload with a carboxylic acid group, which will be activated to an NHS ester before reacting with the amine of the deprotected linker.

-

Activate the carboxylic acid group of the payload by reacting it with N-hydroxysuccinimide (NHS) and a carbodiimide (B86325) coupling agent (e.g., EDC or DCC) in an appropriate anhydrous solvent (e.g., DMF or DMSO).

-

Add the deprotected Ald-CH2-PEG10-NH2 linker to the activated payload solution.

-

Allow the reaction to proceed at room temperature for 2-4 hours or overnight.

-

Monitor the formation of the linker-payload conjugate by LC-MS.

-

Purify the linker-payload conjugate using an appropriate chromatographic method (e.g., reversed-phase HPLC).

Step 3: Conjugation of the Linker-Payload to the Aldehyde-Tagged Antibody

-

Prepare the aldehyde-tagged antibody in a suitable buffer, such as PBS at pH 6.5-7.0. The antibody concentration should typically be in the range of 1-10 mg/mL.

-

Add the purified aminooxy- or hydrazide-functionalized linker-payload to the antibody solution. A 5- to 10-fold molar excess of the linker-payload over the antibody is a good starting point.

-

Incubate the reaction mixture at room temperature or 4°C for 2-16 hours with gentle mixing.

-

Monitor the conjugation reaction by LC-MS or HIC-HPLC to determine the drug-to-antibody ratio (DAR).

-

Once the desired DAR is achieved, purify the ADC from the excess linker-payload and other reagents using a desalting column or SEC.

-

Concentrate the purified ADC and exchange the buffer to a suitable formulation buffer using centrifugal filter units.

Protocol 2: Characterization of the ADC

1. Drug-to-Antibody Ratio (DAR) Determination by HIC-HPLC

Hydrophobic Interaction Chromatography (HIC) separates ADC species based on the number of conjugated drug-linker moieties.

-

Column: A HIC column (e.g., TSKgel Butyl-NPR)

-

Mobile Phase A: 20 mM sodium phosphate, 1.5 M ammonium (B1175870) sulfate, pH 7.0

-

Mobile Phase B: 20 mM sodium phosphate, pH 7.0, with 20% isopropanol

-

Gradient: A linear gradient from high salt (Mobile Phase A) to low salt (Mobile Phase B) is used to elute the ADC species.

-

Detection: UV absorbance at 280 nm.

-

Analysis: The different drug-loaded species (DAR 0, 2, 4, etc.) will be resolved as separate peaks. The average DAR can be calculated from the relative peak areas.

2. Purity and Aggregation Analysis by SEC-HPLC

Size Exclusion Chromatography (SEC) separates molecules based on their hydrodynamic radius and is used to assess the purity and extent of aggregation of the ADC.

-

Column: A suitable SEC column (e.g., TSKgel G3000SWxl)

-

Mobile Phase: PBS, pH 7.4

-

Flow Rate: 0.5-1.0 mL/min

-

Detection: UV absorbance at 280 nm.

-

Analysis: The chromatogram should show a major peak corresponding to the monomeric ADC. The presence of earlier eluting peaks indicates aggregation, while later eluting peaks suggest fragmentation.

Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells and is a common method to assess the cytotoxic potential of an ADC.

-

Seed target cancer cells in a 96-well plate at a predetermined optimal density and incubate overnight.

-

Prepare serial dilutions of the ADC, a non-targeting control ADC, and the free payload in complete cell culture medium.

-

Remove the medium from the cells and add the ADC or control solutions. Include untreated cells as a negative control.

-

Incubate the plates for 72-96 hours at 37°C in a humidified CO2 incubator.

-

Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours.

-

Solubilize the formazan (B1609692) crystals by adding a solubilization solution (e.g., DMSO).

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).

Mandatory Visualizations

References

Application Notes and Protocols for the Reaction of Ald-CH2-PEG10-Boc with Primary Amines

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ald-CH2-PEG10-Boc is a heterobifunctional linker molecule widely employed in bioconjugation and is particularly prominent in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2] PROTACs are novel therapeutic agents that co-opt the cell's ubiquitin-proteasome system to induce the degradation of specific target proteins.[3][4][5] This linker features three key components:

-

An aldehyde group (Ald) for covalent conjugation to primary amines via reductive amination.

-

A hydrophilic 10-unit polyethylene (B3416737) glycol (PEG10) spacer to enhance solubility and provide spatial separation between conjugated molecules.

-

A tert-butyloxycarbonyl (Boc) protected amine which allows for subsequent, orthogonal deprotection and further functionalization.

This document provides detailed protocols for the reaction of Ald-CH2-PEG10-Boc with primary amines and the subsequent deprotection of the Boc group, a common workflow in the synthesis of complex bioconjugates like PROTACs.